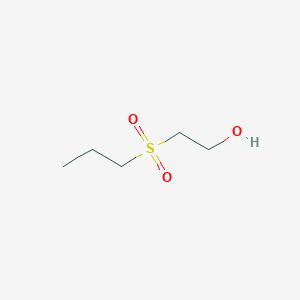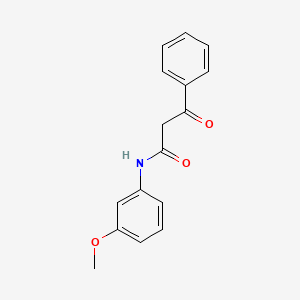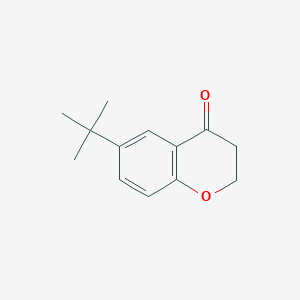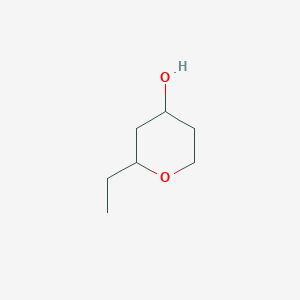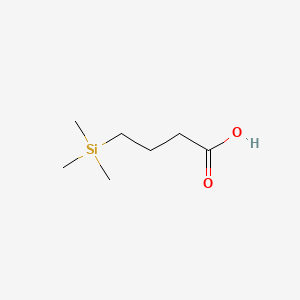
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone
Vue d'ensemble
Description
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is a heterocyclic compound featuring a thiadiazole ring
Mécanisme D'action
Target of Action
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds have been found to exhibit potent antimicrobial activity . .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interfere with various biochemical processes in microorganisms, leading to their antimicrobial effects .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can exhibit antimicrobial activity, suggesting that they may lead to the death or growth inhibition of microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,2,3-thiadiazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole: A closely related compound with similar biological activities but different substitution patterns.
1,2,4-Triazole: Another heterocyclic compound with a nitrogen-rich ring, known for its antifungal and anticancer properties.
Thiazole: A sulfur-containing heterocycle with applications in medicinal chemistry and materials science.
Uniqueness: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and ethanone group at the 5-position make it a versatile intermediate in organic synthesis and a promising candidate in drug discovery .
Propriétés
IUPAC Name |
1-(4-methylthiadiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-5(4(2)8)9-7-6-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBNLAJRDTXTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





